3-methyl-N-[2-(1-methylpiperidin-4-yl)ethyl]-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3-METHYL-N~4~-[2-(1-METHYL-4-PIPERIDYL)ETHYL]-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including piperidine, pyrazole, and isoxazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N~4~-[2-(1-METHYL-4-PIPERIDYL)ETHYL]-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these steps include organometallic catalysts, such as palladium or copper complexes, and bases like potassium carbonate or sodium hydride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high yield and purity of the final product. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N~4~-[2-(1-METHYL-4-PIPERIDYL)ETHYL]-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities and applications .
Scientific Research Applications
3-METHYL-N~4~-[2-(1-METHYL-4-PIPERIDYL)ETHYL]-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of 3-METHYL-N~4~-[2-(1-METHYL-4-PIPERIDYL)ETHYL]-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine itself and its substituted derivatives.
Pyrazole Derivatives: Compounds with the pyrazole ring, including 1-methyl-1H-pyrazole and its analogs.
Isoxazole Derivatives: Compounds featuring the isoxazole ring, such as isoxazole and its substituted forms
Uniqueness
3-METHYL-N~4~-[2-(1-METHYL-4-PIPERIDYL)ETHYL]-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of three distinct heterocyclic rings, which confer a diverse range of chemical and biological properties. This structural complexity allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple scientific fields .
Properties
Molecular Formula |
C20H26N6O2 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
3-methyl-N-[2-(1-methylpiperidin-4-yl)ethyl]-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H26N6O2/c1-13-18-16(19(27)21-7-4-14-5-8-25(2)9-6-14)10-17(23-20(18)28-24-13)15-11-22-26(3)12-15/h10-12,14H,4-9H2,1-3H3,(H,21,27) |
InChI Key |
PAGJZFKLKQLCCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)NCCC4CCN(CC4)C |
Origin of Product |
United States |
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